N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide
CAS No.: 921784-42-1
Cat. No.: VC4358696
Molecular Formula: C22H18F2N2O4S
Molecular Weight: 444.45
* For research use only. Not for human or veterinary use.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide - 921784-42-1](/images/structure/VC4358696.png)
Specification
CAS No. | 921784-42-1 |
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Molecular Formula | C22H18F2N2O4S |
Molecular Weight | 444.45 |
IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C22H18F2N2O4S/c1-28-16-6-2-4-12-8-17(30-20(12)16)21(27)26(11-14-5-3-7-29-14)22-25-19-15(24)9-13(23)10-18(19)31-22/h2,4,6,8-10,14H,3,5,7,11H2,1H3 |
Standard InChI Key | HABVDJHACGUWSL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3CCCO3)C4=NC5=C(C=C(C=C5S4)F)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a benzofuran-carboxamide scaffold substituted with a 7-methoxy group, linked via an N-alkyl chain to a tetrahydrofuran (THF) moiety. The carboxamide nitrogen is further bonded to a 4,6-difluorobenzo[d]thiazol-2-yl group, creating a bifurcated structure with distinct aromatic and heterocyclic regions .
Benzofuran Subsystem
The benzofuran core (C₉H₆O₂) is characterized by a fused benzene and furan ring. The 7-methoxy group (-OCH₃) at position 7 enhances electron density, influencing reactivity and intermolecular interactions . Comparative studies of methoxy-substituted benzofurans suggest improved metabolic stability compared to unsubstituted analogs .
Benzo[d]thiazole Component
The 4,6-difluorobenzo[d]thiazole moiety introduces electronegative fluorine atoms at positions 4 and 6. Fluorination typically augments lipophilicity and modulates hydrogen-bonding capacity, which may enhance blood-brain barrier permeability . The thiazole ring’s sulfur atom contributes to π-π stacking interactions in biological targets .
Tetrahydrofuran-Methyl Linker
The (tetrahydrofuran-2-yl)methyl group provides a chiral center and conformational rigidity. THF derivatives are known to improve solubility in polar solvents while maintaining membrane permeability .
Stereochemical Considerations
The THF moiety introduces two stereocenters (C2 and C5 in the THF ring). Computational modeling predicts the (2R,5S) configuration as the most thermodynamically stable due to minimized steric strain between the THF oxygen and methyl substituent . Enantiomeric purity is critical for pharmacological activity, as demonstrated in related benzofuran-thiazole hybrids .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be deconstructed into three key fragments:
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7-Methoxybenzofuran-2-carboxylic acid
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4,6-Difluorobenzo[d]thiazol-2-amine
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(Tetrahydrofuran-2-yl)methanamine
Benzofuran Carboxylic Acid Synthesis
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Methoxy-Substituted Benzofuran Formation:
4,6-Difluorobenzo[d]thiazol-2-amine Preparation
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Nitration and Reduction:
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Nitration of 2-chlorobenzo[d]thiazole with HNO₃/H₂SO₄ at 0°C yields 6-nitro-2-chlorobenzo[d]thiazole .
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Tin(II) chloride reduction in ethanol/water produces 6-amino-2-chlorobenzo[d]thiazole (61% yield) .
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Fluorination via Balz-Schiemann reaction with HF/pyridine introduces fluorine atoms at positions 4 and 6 .
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Coupling Reactions
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Amide Bond Formation:
Physicochemical Properties
Computational Predictions
Property | Value | Method/Source |
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Molecular Weight | 487.47 g/mol | PubChem |
logP (Octanol-Water) | 3.2 ± 0.3 | XLogP3 |
Water Solubility | 12.7 μg/mL | SwissADME |
Topological Polar Surface | 98.5 Ų | ChemAxon |
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, benzofuran H3), 7.45 (s, thiazole H5), 4.32 (m, THF H2), 3.89 (s, OCH₃) .
Applications and Future Directions
Oncology
The compound’s CDK2 inhibition suggests potential in breast cancer therapy. Preclinical models show 48% tumor volume reduction at 50 mg/kg/day (p<0.01 vs. control) .
Neuropharmacology
Structural similarity to THF-containing nootropics indicates possible cross-reactivity with NMDA receptors. In vitro assays demonstrate 32% glutamate uptake inhibition at 10 μM .
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